molecular formula C13H23N3O3 B11781524 Ethyl 2-(5-(tert-butyl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-3-yl)acetate

Ethyl 2-(5-(tert-butyl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-3-yl)acetate

Cat. No.: B11781524
M. Wt: 269.34 g/mol
InChI Key: RJDNJCHMZCBRAP-UHFFFAOYSA-N
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Description

Ethyl 2-(5-(tert-butyl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-3-yl)acetate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a tert-butyl group, which is known for its steric hindrance and stability, making it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of Ethyl 2-(5-(tert-butyl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-3-yl)acetate can be achieved through several synthetic routes. One common method involves the reaction of ethyl bromoacetate with 5-(tert-butyl)-1-(2-methoxyethyl)-1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions. Industrial production methods may involve the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Ethyl 2-(5-(tert-butyl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ethoxy group, forming amides or thioesters.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures depending on the specific reaction.

Scientific Research Applications

Ethyl 2-(5-(tert-butyl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-3-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(5-(tert-butyl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The triazole ring can inhibit the activity of certain enzymes, such as cytochrome P450, by binding to the heme iron. This inhibition can lead to the disruption of metabolic pathways, affecting the synthesis of essential biomolecules. Additionally, the compound’s ester group can undergo hydrolysis, releasing active metabolites that further contribute to its biological effects.

Comparison with Similar Compounds

Ethyl 2-(5-(tert-butyl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-3-yl)acetate can be compared with other similar compounds, such as:

    Ethyl 2-(5-(tert-butyl)-1H-1,2,4-triazol-3-yl)acetate: Lacks the methoxyethyl group, which may affect its solubility and reactivity.

    Mthis compound: Has a methyl ester instead of an ethyl ester, potentially altering its hydrolysis rate and biological activity.

    Ethyl 2-(5-(tert-butyl)-1-(2-hydroxyethyl)-1H-1,2,4-triazol-3-yl)acetate: Contains a hydroxyethyl group instead of a methoxyethyl group, which may influence its hydrogen bonding and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H23N3O3

Molecular Weight

269.34 g/mol

IUPAC Name

ethyl 2-[5-tert-butyl-1-(2-methoxyethyl)-1,2,4-triazol-3-yl]acetate

InChI

InChI=1S/C13H23N3O3/c1-6-19-11(17)9-10-14-12(13(2,3)4)16(15-10)7-8-18-5/h6-9H2,1-5H3

InChI Key

RJDNJCHMZCBRAP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NN(C(=N1)C(C)(C)C)CCOC

Origin of Product

United States

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